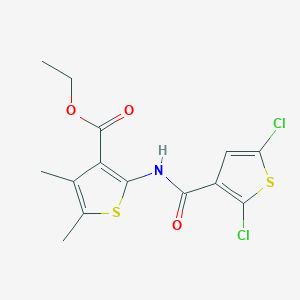
Ethyl 2-(2,5-dichlorothiophene-3-carboxamido)-4,5-dimethylthiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(2,5-dichlorothiophene-3-carboxamido)-4,5-dimethylthiophene-3-carboxylate is a chemical compound. It likely contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom1. The compound also likely contains two chlorine atoms, an ethyl group, and a carboxylate group1.
Synthesis Analysis
The synthesis of this compound would likely involve the reaction of a thiophene derivative with an appropriate ethyl carboxylate. However, without specific information or a known synthesis route for this exact compound, it’s difficult to provide a detailed synthesis analysis1.Molecular Structure Analysis
The molecular structure of this compound would likely be based on the thiophene ring, with various substituents attached at the 2, 3, 4, and 5 positions of the ring1. The exact structure would depend on the specific locations of the dichloro, carboxamido, dimethyl, and carboxylate groups1.
Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of the thiophene ring and the various substituents. The thiophene ring is aromatic and relatively stable, but can undergo electrophilic aromatic substitution reactions1. The carboxylate group could potentially undergo reactions with acids or bases1.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely depend on the nature of the thiophene ring and the various substituents. For example, the presence of the polar carboxylate group could influence the compound’s solubility in water1.
科学的研究の応用
Synthesis and Characterization
- Synthesis and Analysis : The compound has been involved in studies focusing on its synthesis and characterization. For example, Spoorthy et al. (2021) conducted a study synthesizing analogues of ethyl thiophene-2-carboxylate derivatives, including a range of ethyl benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates. These compounds were characterized using techniques such as NMR, IR, Mass spectral data, and elemental analysis (Spoorthy, Kumar, Rani, & Ravindranath, 2021).
Chemical Transformations and Reactions
- Indole Rearrangements : Acheson et al. (1979) demonstrated the rearrangement of similar compounds, such as ethyl 3-methylindole-2-carboxylate, using various agents, illustrating the chemical flexibility and reactive nature of these compounds in synthetic processes (Acheson, Prince, & Procter, 1979).
Biochemical Applications
- Antioxidant and Anti-Inflammatory Activities : Madhavi and Sreeramya (2017) investigated the in vitro antioxidant and in vivo anti-inflammatory activities of a series of compounds including ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates. These studies highlight potential biochemical applications of such compounds in therapeutic contexts (Madhavi & Sreeramya, 2017).
Polymerization and Material Science
- Free Radical Polymerization : Furuncuoglu et al. (2010) discussed the use of related thiophene compounds in free radical polymerization processes. These studies are crucial in understanding the polymerization kinetics and potential applications in material science (Furuncuoglu, Ugur, Degirmenci, & Aviyente, 2010).
Medicinal Chemistry and Drug Development
- Antiproliferative Activity : Ghorab et al. (2013) explored the antiproliferative activity of novel thiophene derivatives, including ethyl-4,5-dimethyl-2-(3-(3,4,5-trimethoxyphenyl)thioureido)thiophene-3-carboxylate. These studies contribute to the field of medicinal chemistry, particularly in the development of potential anticancer agents (Ghorab, Al‐Dhfyan, Al-Dosari, El-Gazzar, & Alsaid, 2013).
Safety And Hazards
The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it1.
将来の方向性
The future research directions involving this compound would likely depend on its potential applications. For example, if the compound shows promising biological activity, it could be studied further as a potential pharmaceutical1.
特性
IUPAC Name |
ethyl 2-[(2,5-dichlorothiophene-3-carbonyl)amino]-4,5-dimethylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO3S2/c1-4-20-14(19)10-6(2)7(3)21-13(10)17-12(18)8-5-9(15)22-11(8)16/h5H,4H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXFTZIPQGCOIMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=C(SC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2,5-dichlorothiophene-3-carboxamido)-4,5-dimethylthiophene-3-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

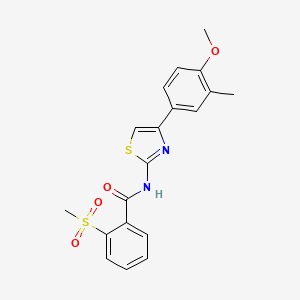
![5-(2-methoxyethyl)-7-(4-methylpiperidine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2890289.png)
![N-cyclopentyl-5-isopropyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2890291.png)
![1-[(2-chlorophenyl)methyl]-N-(4-methoxyphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2890292.png)
![4-{1-[(2-Chloropyridin-3-yl)sulfonyl]piperidine-4-carbonyl}-3-phenylpiperazin-2-one](/img/structure/B2890294.png)
![4-[(4-chloroanilino)methylene]-2-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2890298.png)
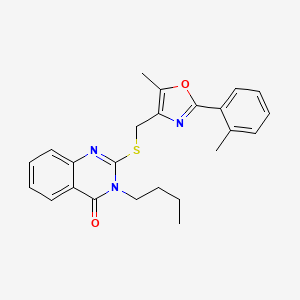
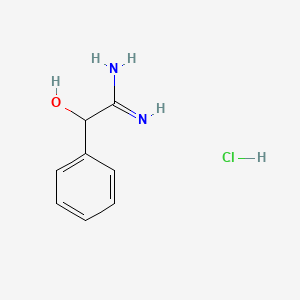
![5-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pentan-1-amine hydrochloride](/img/structure/B2890302.png)
![[(2-Benzylphenyl)carbamoyl]methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B2890303.png)
![4-[benzyl(methyl)sulfamoyl]-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2890304.png)
![2-[(2,4-Dichlorophenyl)methyl]-4,7-dimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2890306.png)
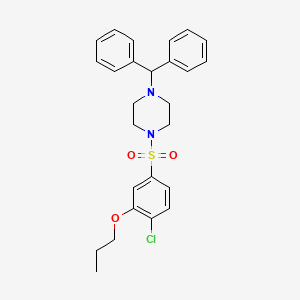
![1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)